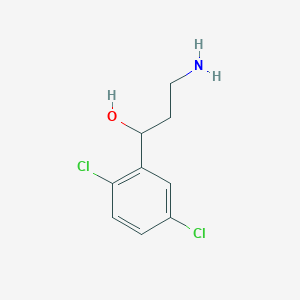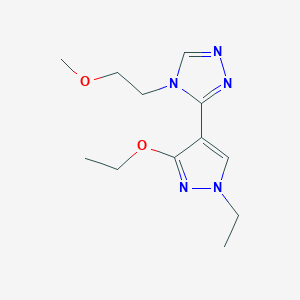
3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique substituents on the triazole ring, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the pyrazole ring: Starting with ethyl hydrazine and ethyl acetoacetate under acidic conditions to form 3-ethoxy-1-ethylpyrazole.
Formation of the triazole ring: Reacting the pyrazole derivative with hydrazine and an appropriate aldehyde to form the triazole ring.
Substitution reactions: Introducing the 2-methoxyethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
3,5-Dimethyl-1,2,4-triazole: A triazole derivative with methyl groups at positions 3 and 5.
4-Phenyl-1,2,4-triazole: A triazole derivative with a phenyl group at position 4.
Uniqueness
3-(3-Ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C12H19N5O2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H19N5O2/c1-4-17-8-10(12(15-17)19-5-2)11-14-13-9-16(11)6-7-18-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
LDWWHZLBYXMGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=CN2CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



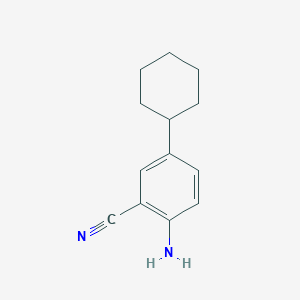
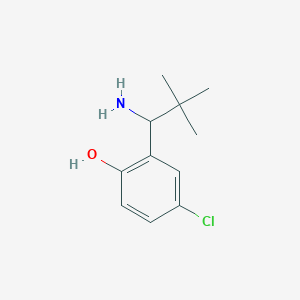
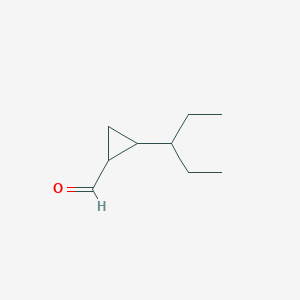
![7-Oxabicyclo[2.2.1]heptane-1-carboximidamide](/img/structure/B13215542.png)
![5,6-Dibromo-benzo[d]isoxazol-3-ol](/img/structure/B13215544.png)
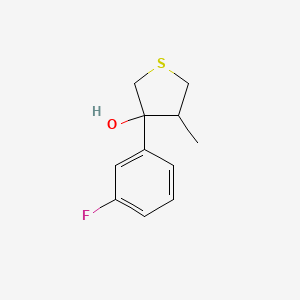
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13215570.png)
amino)butanoic acid](/img/structure/B13215573.png)
![4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215577.png)

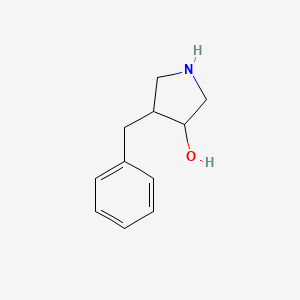
![4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215591.png)
